![molecular formula C14H18FNO3 B13269789 4-Boc-6-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13269789.png)
4-Boc-6-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 6-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate is a synthetic organic compound that belongs to the class of benzoxazepines Benzoxazepines are heterocyclic compounds containing a benzene ring fused to an oxazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate typically involves the following steps:
Formation of the Benzoxazepine Ring: The initial step involves the cyclization of a suitable precursor to form the benzoxazepine ring. This can be achieved through various methods, including the reaction of an ortho-aminophenol with a suitable electrophile.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
tert-Butyl Protection: The carboxyl group is protected using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of tert-Butyl 6-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazepines.
Scientific Research Applications
tert-Butyl 6-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Studied for its interactions with biological targets and potential biological activities.
Material Science: Explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 6-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate involves its interaction with specific molecular targets. The fluorine atom and the benzoxazepine ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 7-fluoro-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate: Similar structure but with a diazepine ring instead of an oxazepine ring.
tert-Butyl 6-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate: Similar structure with a chlorine atom instead of a fluorine atom.
Uniqueness
tert-Butyl 6-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable scaffold in drug discovery and development.
Properties
Molecular Formula |
C14H18FNO3 |
|---|---|
Molecular Weight |
267.30 g/mol |
IUPAC Name |
tert-butyl 6-fluoro-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate |
InChI |
InChI=1S/C14H18FNO3/c1-14(2,3)19-13(17)16-7-8-18-12-6-4-5-11(15)10(12)9-16/h4-6H,7-9H2,1-3H3 |
InChI Key |
NHMWNCFQBNJGOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=C(C1)C(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


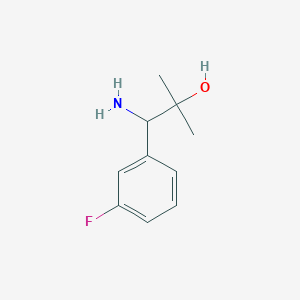

![4-[(1-Oxothiolan-1-ylidene)amino]benzenesulfonyl chloride](/img/structure/B13269721.png)
![(Cyclopropylmethyl)[2-(pyridin-2-yl)ethyl]amine](/img/structure/B13269732.png)
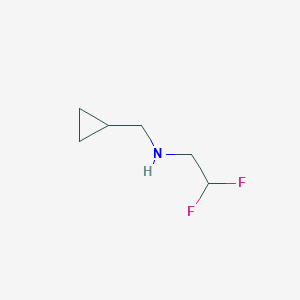
amine](/img/structure/B13269743.png)
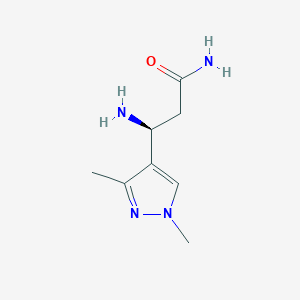
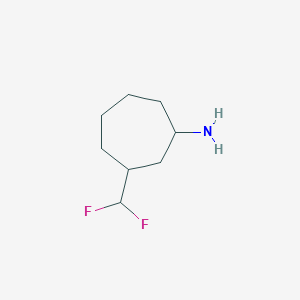

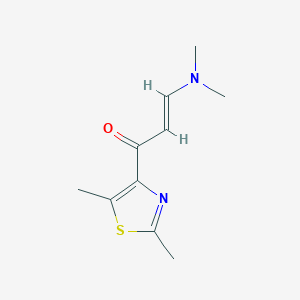
amine](/img/structure/B13269785.png)

![3-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B13269798.png)

